molecular formula C8H14O3 B3392780 3-(Hydroxymethyl)cyclohexanecarboxylic acid CAS No. 13380-83-1

3-(Hydroxymethyl)cyclohexanecarboxylic acid

Cat. No.: B3392780
CAS No.: 13380-83-1
M. Wt: 158.19 g/mol
InChI Key: HUBFEJLVQNDNKY-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C8H14O3 It is a cyclohexane derivative with a hydroxymethyl group and a carboxylic acid group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(Hydroxymethyl)cyclohexanecarboxylic acid involves the reaction of cyclohexane-1,3-dicarboxylic acid with di-tert-butyl dicarbonate under alkaline conditions to form 3-(tert-butoxycarbonyl)cyclohexanecarboxylic acid. This intermediate is then reduced under controlled temperature conditions to yield the desired compound .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, mild reaction conditions, and efficient purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

    Oxidation: 3-(Carboxymethyl)cyclohexanecarboxylic acid.

    Reduction: 3-(Hydroxymethyl)cyclohexanol.

    Substitution: Various substituted cyclohexanecarboxylic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)cyclohexanecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets and pathways, such as enzymes and receptors, to exert its effects. The exact mechanism can vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(hydroxymethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBFEJLVQNDNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)cyclohexanecarboxylic acid
Reactant of Route 2
3-(Hydroxymethyl)cyclohexanecarboxylic acid
Reactant of Route 3
3-(Hydroxymethyl)cyclohexanecarboxylic acid
Reactant of Route 4
3-(Hydroxymethyl)cyclohexanecarboxylic acid
Reactant of Route 5
3-(Hydroxymethyl)cyclohexanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(Hydroxymethyl)cyclohexanecarboxylic acid

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